molecular formula C12H19NO2 B12105070 2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol

2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol

Cat. No.: B12105070
M. Wt: 209.28 g/mol
InChI Key: KFBFHHGFDJJQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol This compound is characterized by the presence of a phenyl ring substituted with a propan-2-yloxy group and an ethan-1-ol moiety connected via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol typically involves the reaction of 4-(propan-2-yloxy)benzylamine with ethylene oxide under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide, to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a secondary amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a secondary amine.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(4-propan-2-yloxyphenyl)methylamino]ethanol

InChI

InChI=1S/C12H19NO2/c1-10(2)15-12-5-3-11(4-6-12)9-13-7-8-14/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

KFBFHHGFDJJQGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CNCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.